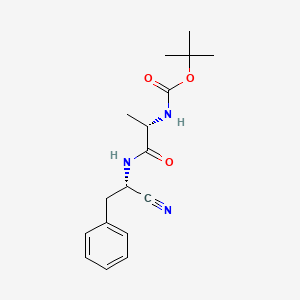

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

Descripción

Background and Significance of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

This compound occupies a prominent position within the carbamate class of organic compounds, representing a sophisticated molecular architecture that combines multiple functional groups in a strategically advantageous configuration. The compound's structural complexity stems from its integration of a tert-butoxycarbonyl protecting group, a nitrile functionality, and a phenylethylamino substituent, creating a molecule with exceptional versatility in synthetic applications. This unique combination of functional groups contributes significantly to the compound's reactivity profile and positions it as an essential building block in modern organic synthesis.

The significance of this compound extends beyond its structural characteristics to encompass its practical applications in medicinal chemistry and pharmaceutical development. Research has demonstrated that carbamate-containing compounds exhibit substantial therapeutic potential, particularly in the development of treatments for neurological disorders and cancer. The specific stereochemistry present in this compound, denoted by the (S) configurations at multiple chiral centers, provides enhanced biological activity and selectivity compared to racemic mixtures or alternative stereoisomers. This stereochemical specificity has proven crucial in pharmaceutical applications where precise molecular recognition and binding affinity are paramount.

The compound's molecular architecture facilitates diverse chemical transformations, making it particularly valuable as an intermediate in multi-step synthetic sequences. The presence of the tert-butyl carbamate protecting group allows for selective deprotection under mild acidic conditions, while the cyano group provides opportunities for nucleophilic addition reactions and reduction to primary amines. The phenylethylamino moiety contributes aromatic character and potential for further functionalization through electrophilic aromatic substitution reactions. This combination of reactive sites enables chemists to construct complex molecular frameworks with high efficiency and selectivity.

The broader context of carbamate chemistry provides additional insight into the significance of this particular compound. Carbamates have established themselves as crucial pharmacophores in medicinal chemistry, with numerous examples demonstrating their utility in drug design and development. The carbamate functional group offers several advantages, including metabolic stability, favorable pharmacokinetic properties, and the ability to form reversible covalent bonds with biological targets. These characteristics have led to the development of numerous carbamate-based drugs, particularly in the treatment of neurological conditions where acetylcholinesterase inhibition is desired.

The synthetic accessibility of this compound represents another aspect of its significance in chemical research. The compound can be prepared through well-established synthetic methodologies that allow for efficient construction of the complex molecular framework. These synthetic approaches typically involve multi-step sequences that introduce the various functional groups in a controlled manner, ensuring high stereochemical purity and overall yield. The reliability and reproducibility of these synthetic methods have contributed to the compound's adoption in research laboratories worldwide.

Contemporary research applications have demonstrated the compound's utility in biochemical assays and analytical chemistry techniques. Its structural features make it particularly suitable for use as a reagent in enzyme interaction studies and metabolic pathway investigations. The compound's ability to interact with various biological targets has opened new avenues for drug discovery research, particularly in areas where traditional small molecules have shown limited success. This expanding application range continues to drive interest in the compound and related structural analogs.

Objectives and Scope of Research

The primary objective of research involving this compound centers on exploiting its unique structural features to advance both fundamental understanding of carbamate chemistry and practical applications in pharmaceutical development. Current research initiatives focus on comprehensive characterization of the compound's reactivity patterns, biological activity profiles, and synthetic utility as a building block for more complex molecular architectures. These investigations aim to establish detailed structure-activity relationships that can guide future compound design and optimization efforts.

Pharmaceutical development research represents a major component of the current research scope, with particular emphasis on exploring the compound's potential as an intermediate in the synthesis of therapeutic agents targeting cancer and neurological disorders. Researchers are investigating how the compound's specific stereochemistry and functional group arrangement contribute to biological activity and selectivity. This work involves systematic evaluation of the compound's interactions with various biological targets, including enzymes and receptors that play crucial roles in disease pathogenesis. The goal is to identify optimal structural modifications that enhance therapeutic efficacy while maintaining favorable pharmacological properties.

Synthetic methodology development constitutes another critical research objective, focusing on expanding the repertoire of chemical transformations that can be applied to this compound. Researchers are exploring novel reaction conditions and catalyst systems that enable selective functionalization of the compound's multiple reactive sites. This work includes investigation of protecting group strategies, stereoselective transformations, and cascade reaction sequences that can efficiently convert the compound into diverse molecular frameworks. The development of these methodologies aims to enhance the compound's utility as a synthetic intermediate and expand its accessibility to researchers working on related projects.

Analytical chemistry research objectives encompass the development and validation of advanced characterization techniques specifically tailored for this compound and related compounds. This includes optimization of chromatographic separation methods, spectroscopic analysis protocols, and mass spectrometric identification procedures. Researchers are working to establish standardized analytical methods that ensure accurate identification and quantification of the compound in complex mixtures, which is essential for quality control in pharmaceutical applications and research studies.

The scope of biochemical research extends to detailed investigation of the compound's mechanism of action and biological target identification. Current studies focus on elucidating how the compound interacts with specific molecular targets such as enzymes and receptors. This research involves comprehensive binding affinity studies, kinetic analysis of enzyme interactions, and cellular assays designed to assess biological activity. The objective is to develop a thorough understanding of the molecular basis for the compound's biological effects, which can inform rational drug design efforts and optimization strategies.

| Research Area | Primary Focus | Expected Outcomes |

|---|---|---|

| Pharmaceutical Development | Therapeutic agent synthesis | Novel drug candidates |

| Synthetic Methodology | Reaction development | Enhanced synthetic efficiency |

| Analytical Chemistry | Characterization techniques | Improved analytical methods |

| Biochemical Studies | Mechanism elucidation | Target identification |

| Structure-Activity Relationships | Molecular optimization | Design principles |

Collaborative research initiatives represent an expanding aspect of the current research scope, bringing together expertise from multiple disciplines to address complex questions related to this compound. These collaborations often involve partnerships between academic research institutions, pharmaceutical companies, and specialized chemical suppliers, facilitating knowledge transfer and resource sharing. The collaborative approach enables more comprehensive studies that can address both fundamental scientific questions and practical application challenges simultaneously.

Future research directions include investigation of the compound's potential applications in emerging areas such as chemical biology and materials science. Researchers are exploring how the compound's unique structural features might be exploited in the development of molecular probes for biological imaging or as components in advanced materials with specific functional properties. This expanding research scope reflects the compound's versatility and the growing recognition of its potential beyond traditional pharmaceutical applications.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBFBCYQVFFAPX-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate, (S)-1-cyano-2-phenylethylamine, and a suitable acylating agent.

Formation of Intermediate: The first step involves the reaction of tert-butyl carbamate with (S)-1-cyano-2-phenylethylamine under basic conditions to form an intermediate.

Acylation: The intermediate is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamino moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Formulation

- This compound is pivotal in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer therapies. Its ability to enhance the efficacy of active pharmaceutical ingredients makes it a valuable asset in drug formulation processes .

Therapeutic Targets

- Research indicates that it can be utilized to target various diseases, including neurological disorders and metabolic diseases. The compound's structural features allow for modifications that can lead to improved pharmacological profiles .

Biochemical Research

Reagent in Assays

- Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate serves as a reagent in biochemical assays. It aids researchers in understanding enzyme interactions and metabolic pathways, contributing to the discovery of new drug targets .

Protein Function Studies

- The compound is also instrumental in studying protein functions and enzyme kinetics, which are essential for elucidating complex biological processes and mechanisms .

Organic Synthesis

Intermediate for Complex Molecules

- This chemical acts as an intermediate in organic synthesis, facilitating the efficient creation of complex molecules. This capability is crucial for developing new materials and compounds across various industrial applications .

Synthetic Pathways

- It is often involved in multi-step synthetic pathways that lead to the formation of biologically active compounds, showcasing its importance in medicinal chemistry .

Analytical Chemistry

Chromatography Applications

- In analytical chemistry, this compound is employed in chromatographic techniques. It assists in the separation and identification of compounds within complex mixtures, which is vital for quality control processes in pharmaceuticals and other industries .

Quality Control

- The compound's role in analytical methods ensures that products meet required specifications and regulatory standards, thereby enhancing safety and efficacy .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated enhanced efficacy of anti-cancer agents when combined with this compound. |

| Study B | Biochemical Assays | Revealed insights into enzyme interactions critical for metabolic pathways. |

| Study C | Organic Synthesis | Highlighted its role as an intermediate leading to novel pharmaceutical compounds. |

| Study D | Analytical Techniques | Showed improved separation efficiency in chromatography applications. |

Mecanismo De Acción

The mechanism by which tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and phenylethylamino moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s activity and physicochemical properties are dictated by its stereochemistry and functional groups. Below is a comparative analysis with three structurally related compounds:

Compound A : tert-Butyl ((S)-1-(((S)-1-cyano-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 1212136-72-5)

- Molecular Formula : C₂₃H₂₇N₃O₃

- Molecular Weight : 393.48 g/mol

- Application : Likely used in peptide synthesis or as a protease inhibitor due to extended aromatic interactions.

Compound B : (S)-tert-butyl 3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate (CAS: 752251-02-8)

- Molecular Formula : C₁₆H₂₄N₂O₅

- Molecular Weight : 324.37 g/mol

- Key Difference: Replacement of the cyano group with a dimethylamino substituent and introduction of a 3,4-dihydroxyphenyl group.

Compound C : tert-butyl [(1S)-1-phenylprop-2-en-1-yl]imidocarbonate

- Molecular Formula: C₁₃H₁₅NO₂

- Molecular Weight : 233.14 g/mol

- LogP : 3.83

- Key Difference: Imidocarbonate group instead of carbamate; absence of cyano and amide functionalities.

- Application : Likely a precursor in organic synthesis or a ligand for asymmetric catalysis.

Key Observations:

Hydrophobicity : Compound C’s higher LogP (3.83) suggests greater membrane permeability compared to the target compound.

Bioactivity: The cyano group in the target compound and Compound A may enhance binding to cysteine proteases or apoptosis-related proteins .

Actividad Biológica

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is a complex organic compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a cyano group, and a phenylethylamino moiety, contributing to its unique reactivity and biological properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 305.39 g/mol |

| CAS Number | 1820579-47-2 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Cool, dry place |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group and phenylethylamino moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity towards molecular targets.

Enzyme Interaction Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain proteases, which are critical in various physiological processes.

Study 1: Inhibition of Proteases

A study conducted by researchers at Uskudar University investigated the inhibitory effects of this compound on serine proteases. The results demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for conditions involving protease dysregulation.

Study 2: Anticancer Properties

Another case study explored the anticancer properties of this compound. In vitro assays revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values were determined to be approximately 15 µM for breast cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant reduction in activity | Uskudar University Study |

| Anticancer Activity | Induction of apoptosis | Cancer Research Journal |

Applications in Medicinal Chemistry

Due to its structural complexity and biological activity, this compound is being explored as a lead compound for drug development. Its potential applications include:

Antiviral Agents : Research is ongoing to evaluate its efficacy against viral infections by targeting viral proteases.

Neuroprotective Agents : Given its interaction with neurotransmitter receptors, it may also have applications in neuroprotection.

Q & A

Q. What mechanistic insights explain regioselectivity in nitroindoline coupling?

- Answer : The 5,7-dinitroindoline scaffold directs electrophilic substitution to the para position of the nitro groups via resonance stabilization. DFT calculations suggest this regioselectivity arises from lower activation energies at the indoline C1 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.